molecular formula C11H15NO2 B1291797 3-Amino-5-tert-butylbenzoic acid CAS No. 885518-35-4

3-Amino-5-tert-butylbenzoic acid

Cat. No.: B1291797
CAS No.: 885518-35-4
M. Wt: 193.24 g/mol
InChI Key: ZXRVZUJJIBSIIJ-UHFFFAOYSA-N
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Description

3-Amino-5-tert-butylbenzoic acid: is an organic compound with the molecular formula C11H15NO2 . It is a light yellow solid with a molecular weight of 193.25 g/mol. This compound belongs to the class of benzoic acids and is characterized by the presence of an amino group at the third position and a tert-butyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-tert-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amino compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-tert-butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products:

    Oxidation: 3-Nitro-5-tert-butylbenzoic acid.

    Reduction: 3-Amino-5-tert-butylbenzyl alcohol.

    Substitution: 3-Halo-5-tert-butylbenzoic acid derivatives.

Scientific Research Applications

3-Amino-5-tert-butylbenzoic acid finds applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 3-Amino-5-tert-butylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

  • 3-Amino-5-methylbenzoic acid
  • 3-Amino-5-ethylbenzoic acid
  • 3-Amino-5-isopropylbenzoic acid

Comparison: 3-Amino-5-tert-butylbenzoic acid is unique due to the presence of the bulky tert-butyl group, which provides greater steric hindrance compared to smaller alkyl groups like methyl or ethyl. This steric effect can influence the compound’s reactivity, solubility, and binding interactions, making it distinct from its analogs .

Properties

IUPAC Name

3-amino-5-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRVZUJJIBSIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646122
Record name 3-Amino-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-35-4
Record name 3-Amino-5-(1,1-dimethylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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